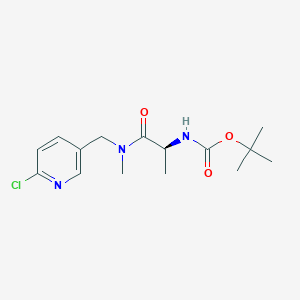![molecular formula C22H16N4O4S B2617569 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251580-17-2](/img/no-structure.png)
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H16N4O4S and its molecular weight is 432.45. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized through various methods, including a [4 + 2]-cycloaddition reaction. One study detailed the synthesis of a related compound, a pyrrolo[2,3-d]pyrimidine derivative, through a low-temperature reaction involving specific intermediates like 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione (Adams et al., 2005).
Characterization and Computational Analysis : Another study focused on the synthesis and solid-state fluorescence properties of novel compounds related to thieno[3,2-d]pyrimidine, offering insights into their chemical and physical properties (Yokota et al., 2012).
Biological and Pharmacological Applications
Antitumor Activity : Research on derivatives of thieno[3,2-d]pyrimidine has shown promising antitumor activity. These compounds were synthesized and evaluated for their effectiveness against various cancer cell lines, revealing potent anticancer properties (Hafez & El-Gazzar, 2017).
Antibacterial Properties : Studies have also been conducted on substituted thieno[3,2-d]pyrimidines for their antibacterial properties. These compounds showed considerable activity against multiple microorganisms, indicating their potential as antibacterial agents (More et al., 2013).
Analgesic Properties : The synthesis of pyrazole-containing thieno[3,2-d]pyrimidine scaffolds has been explored for potential analgesic properties. Some of the synthesized compounds showed significant analgesic effects, comparable to reference medicines (Khalifa et al., 2019).
Chemical Properties and Reactions
Chemical Reactions : The compound has been part of studies focusing on various chemical reactions, including its interactions with other chemical entities and the formation of new derivatives with distinct properties (Sarıpınar et al., 2006).
Intramolecular Interactions : A specific study examined the intramolecular interactions in a derivative of thieno[3,2-d]pyrimidine, highlighting the structural and electronic features that preclude certain photochemical reactions (Krayushkin et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione involves the condensation of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide to form the corresponding hydrazone. The hydrazone is then reacted with 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione in the presence of a base to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide", "2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in ethanol to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine-4,6(1H,5H)-dione in the presence of a base such as potassium carbonate or sodium hydroxide in refluxing ethanol to yield the final product." ] } | |
CAS-Nummer |
1251580-17-2 |
Produktname |
3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Molekularformel |
C22H16N4O4S |
Molekulargewicht |
432.45 |
IUPAC-Name |
3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O4S/c1-29-16-9-5-8-15(12-16)26-21(27)19-17(10-11-31-19)25(22(26)28)13-18-23-20(24-30-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
InChI-Schlüssel |
XLRFYLHKXDMMLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2617488.png)


![N-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2617493.png)



![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2617499.png)




![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)